N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H19N5O4S2 and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as N-[5-(dimethylsulfamoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Each section focuses on a unique application of this compound:
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical agent due to its unique structural properties. The presence of the thiazolo[5,4-c]pyridine moiety and the dimethylsulfamoyl group suggests potential activity against various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers .
Catalysis in Organic Synthesis
The compound’s structure allows it to act as a catalyst in organic synthesis . Its ability to facilitate enantioselective reactions, such as the arylation of aldimines, makes it valuable in the production of chiral molecules, which are crucial in the synthesis of pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to develop advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their thermal stability, mechanical strength, and chemical resistance .
Biochemical Research
The compound is useful in biochemical research as a probe to study enzyme interactions and protein functions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms .
Agricultural Chemistry
In agricultural chemistry, this compound can be utilized as a pesticide or herbicide . Its structural features allow it to interact with specific biological targets in pests or weeds, providing a means to control their populations effectively while minimizing harm to crops .
Environmental Science
The compound has applications in environmental science for the detection and removal of pollutants. Its ability to form complexes with heavy metals and other contaminants makes it useful in environmental monitoring and remediation efforts .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a lead compound in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance its efficacy and reduce side effects, making it a promising candidate for further drug development .
Chemical Biology
The compound is also valuable in chemical biology for studying cellular processes and interactions. Its ability to penetrate cell membranes and interact with intracellular targets makes it a useful tool for probing cellular functions and developing new therapeutic strategies .
Highly Enantioselective Arylation of N,N-Dimethylsulfamoyl-Protected Aldimines Synthesis, Characterization, Crystal Structure, and DFT Study of N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Yl)Cyclopropanesulfonamide A Novel Method for the One-Pot Conversion of Carboxylic Acids to N,N-Dimethylamides
properties
IUPAC Name |
N-[5-(dimethylsulfamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S2/c1-18(2)26(23,24)20-8-6-11-12(9-20)25-15(16-11)17-13(21)10-5-4-7-19(3)14(10)22/h4-5,7H,6,8-9H2,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZBBXRBQINIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
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